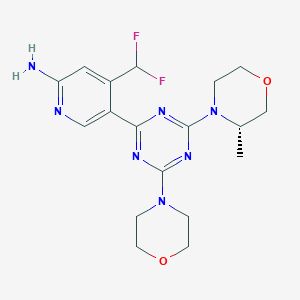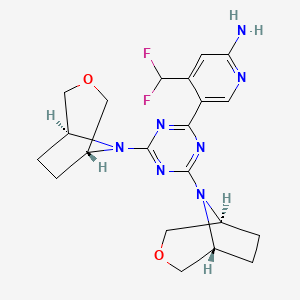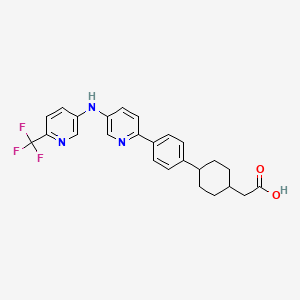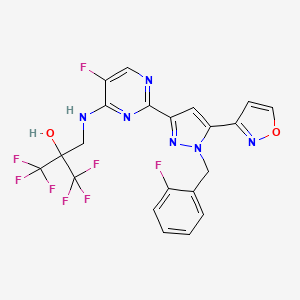
Propargyl-PEG4-t-butyl ester
Descripción general
Descripción
Propargyl-PEG4-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Synthesis Analysis
While specific synthesis methods for Propargyl-PEG4-t-butyl ester were not found, propargyl derivatives in general have seen remarkable progress in their synthesis . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Molecular Structure Analysis
The molecular formula of Propargyl-PEG4-t-butyl ester is C16H28O6 . It contains a propargyl group and a t-butyl protected carboxyl group .Chemical Reactions Analysis
The propargyl group in Propargyl-PEG4-t-butyl ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG4-t-butyl ester is 316.4 g/mol . The compound is hydrophilic, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
- Propargyl-PEG4-t-butyl ester is used in the synthesis of propargyl-ended heterobifunctional poly (ethylene glycol) (PEG) derivatives . This process involves modifying the carboxyl group of bifunctional PEG into a propargyl, then introducing carboxyl, mercapto, or hydrazide groups to the other end of the bifunctional PEG .
- The method involves modifying the bifunctional PEG’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate .
- The result of this process is the creation of novel propargyl-ended heterobifunctional PEG derivatives that can be useful for the development of PEG-based bioconjugates for a variety of biomedical applications .
- Propargyl-PEG4-t-butyl ester enables the formation of a stable triazole linkage with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions .
- The outcome of this application is the formation of a stable triazole linkage, which can be used in a variety of research applications .
- Propargyl-PEG4-t-butyl ester can be synthetically incorporated into antibody-drug conjugates .
- The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the antibody-drug conjugate .
- The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .
Polymer Synthesis
Click Chemistry
Antibody-Drug Conjugates
- Propargyl-PEG4-t-butyl ester can be used in the development of drug delivery systems . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This property can be exploited to create pH-sensitive drug delivery systems .
- The outcome of this application is the development of drug delivery systems that can release their payload under specific conditions .
- Propargyl-PEG4-t-butyl ester can be used for bioconjugation . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .
- The result of this application is the creation of bioconjugates that can be used for a variety of research applications .
- Propargyl-PEG4-t-butyl ester can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .
- The method involves the use of click chemistry to attach the propargyl-PEG4-t-butyl ester to the PROTAC® molecule .
- The result is a targeted protein degradation, which can be useful in the field of proteolysis-targeting chimeras (PROTAC® molecules) .
Drug Delivery Systems
Bioconjugation
Proteolysis-Targeting Chimeras (PROTAC® Molecules)
- Propargyl-PEG4-t-butyl ester can be used in biochemical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a biomolecule .
- The result of this application is the creation of bioconjugates that can be used for a variety of research applications .
- Propargyl-PEG4-t-butyl ester can be used in synthetic chemistry . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a molecule .
- The result of this application is the creation of complex molecules that can be used for a variety of research applications .
- Propargyl-PEG4-t-butyl ester can be used in pharmaceutical research . The propargyl group can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry reactions to form a stable triazole linkage .
- The t-butyl protected carboxyl group can be hydrolyzed under acidic conditions . This allows for the selective attachment of the propargyl-PEG4-t-butyl ester to specific sites on a drug molecule .
- The result of this application is the creation of drug conjugates that can be used for a variety of research applications .
Biochemical Research
Synthetic Chemistry
Pharmaceutical Research
Direcciones Futuras
Propargyl-PEG4-t-butyl ester, as a PEG derivative, has potential applications in drug delivery . The propargyl group is a highly versatile moiety that opens up new synthetic pathways for further elaboration , suggesting potential future directions in the synthesis and application of propargyl derivatives.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O6/c1-5-7-18-9-11-20-13-14-21-12-10-19-8-6-15(17)22-16(2,3)4/h1H,6-14H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQLPTKRFULADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG4-t-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




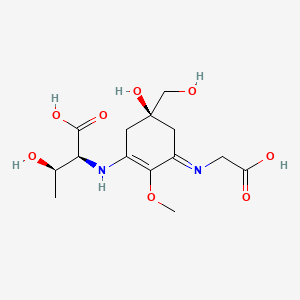
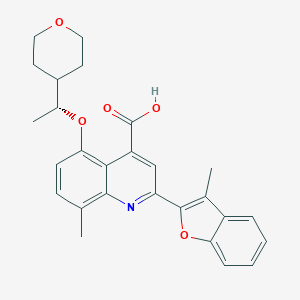
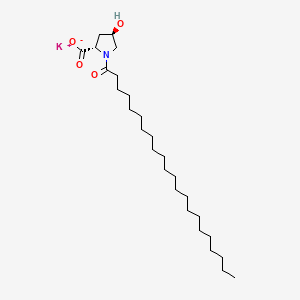
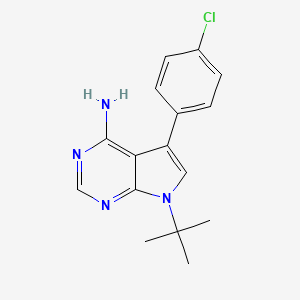
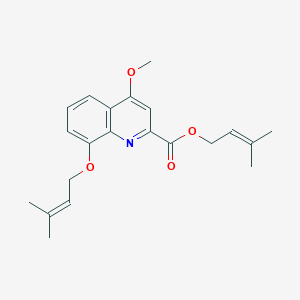
![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)

